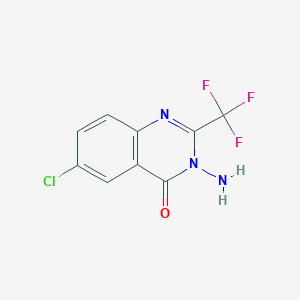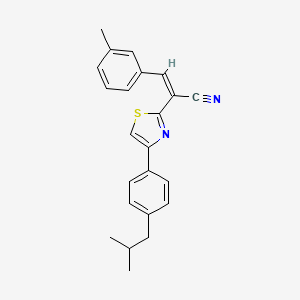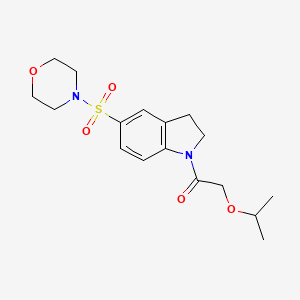![molecular formula C9H11N5O2S B2529619 ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate CAS No. 92765-69-0](/img/structure/B2529619.png)
ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, similar compounds with cyano and amino groups have been synthesized and analyzed, providing insights into their structural and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of cyanoacetate with different reagents. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . Another example is the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a coupling reaction catalyzed by a ruthenium complex . These methods highlight the versatility of cyanoacetate derivatives in forming various substituted enoates.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was found to exist as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds . The E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were also separated and structurally determined, revealing steric hindrance around the tetrasubstituted alkene moiety .
Chemical Reactions Analysis
The reactivity of these compounds often involves interactions with various functional groups. For instance, the Nπ and Oπ interactions, as well as hydrogen bonding, play a significant role in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates . Additionally, the N–H group in some compounds forms bifurcated hydrogen bonds with acceptors such as C=O and C≡N .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. Infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for identification . Theoretical calculations, such as density functional theory (DFT), are also used to predict and confirm the spectroscopic properties . The vibrational spectra of these compounds provide insights into their geometric parameters and the influence of hydrogen bonding on their frequencies .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Crystal Packing
A study by Zhang, Wu, and Zhang (2011) explored the crystal packing of similar ethyl cyanoamino propenoates, focusing on non-hydrogen bonding interactions such as N⋯π and O⋯π. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form complex crystal structures, indicating potential applications in material science and molecular engineering (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Structural Characterization and Tautomerism
Johnson et al. (2006) detailed the synthesis and structural analysis of a related compound, highlighting the importance of X-ray crystallography in determining molecular configurations and bonding interactions. This research underscores the compound's relevance in synthetic chemistry and its potential as a precursor for further chemical synthesis (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, & F. Fronczek, 2006).
Synthesis of Heterocyclic Compounds
Grigoryan et al. (2011) discussed the synthesis of 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, highlighting the compound's utility in creating heterocyclic compounds with potential pharmacological applications. This demonstrates the compound's role in advancing synthetic methodologies for developing new chemical entities (N. P. Grigoryan, L. A. Tarzyan, A. Markosyan, R. G. Paronikyan, & R. S. Sukasyan, 2011).
Rare Non-hydrogen Bonding Interactions
Another study by Zhang, Tong, Wu, and Zhang (2012) identified a rare C⋯π interaction in a similar compound, contributing to our understanding of molecular interactions that can influence the design of molecular assemblies and materials (Zhenfeng Zhang, Hongbo Tong, Yanbo Wu, & Guisheng Zhang, 2012).
Pharmaceutical Chemistry Applications
Research into the synthesis and psychotropic activity of related compounds, as described by Grigoryan et al. (2011), offers insights into the potential pharmacological applications of these molecules. By understanding their synthesis and activity, researchers can design new compounds with specific therapeutic effects (N. P. Grigoryan et al., 2011).
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-7(15)6(4-10)5-11-8-12-9(17-2)14-13-8/h5H,3H2,1-2H3,(H2,11,12,13,14)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASRVQHUUKANB-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=NN1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=NC(=NN1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)
![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)


![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)



![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)